![molecular formula C36H49O4P-2 B14287034 [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite CAS No. 138450-98-3](/img/structure/B14287034.png)
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite is a complex organophosphorus compound known for its unique chemical properties and applications. This compound is often used as an antioxidant and stabilizer in various industrial applications, particularly in the polymer industry. Its structure includes multiple phenyl groups, which contribute to its stability and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite typically involves the reaction of phenolic compounds with phosphorus trichloride. The process includes the following steps:
Reaction of Phenols with Phosphorus Trichloride: The phenolic compounds, such as 2-tert-butyl-6-methylphenol, react with phosphorus trichloride in the presence of a base like pyridine. This reaction forms the phosphite ester.
Octylation: The resulting phosphite ester is then reacted with octanol to introduce the octoxy group, completing the synthesis of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the production process.
化学反応の分析
Types of Reactions
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphates, which are more stable and less reactive.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction typically occurs under mild conditions to prevent degradation of the compound.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions, often in the presence of a catalyst.
Major Products
Oxidation Products: The primary product of oxidation is the corresponding phosphate ester.
Substitution Products: Depending on the substituent introduced, various functionalized derivatives of the original compound can be obtained.
科学的研究の応用
Chemistry
In chemistry, [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite is used as a stabilizer in polymerization reactions. It helps prevent the degradation of polymers by scavenging free radicals and decomposing peroxides.
Biology and Medicine
While its primary applications are industrial, research is ongoing into its potential uses in biology and medicine. Its antioxidant properties make it a candidate for protecting biological molecules from oxidative damage.
Industry
In the polymer industry, this compound is widely used to enhance the stability and longevity of plastics, rubbers, and other synthetic materials. It is particularly effective in preventing discoloration and brittleness caused by exposure to heat and light.
作用機序
The mechanism by which [2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite exerts its effects involves the stabilization of free radicals and the decomposition of peroxides. The phenyl groups in its structure donate electrons to neutralize free radicals, while the phosphite group decomposes peroxides into non-reactive species. This dual action helps protect materials from oxidative degradation.
類似化合物との比較
Similar Compounds
Triphenyl Phosphite: Another organophosphorus compound used as a stabilizer, but with different substituents on the phenyl rings.
Tris(2,4-di-tert-butylphenyl) Phosphite: Similar in structure but with different alkyl groups, offering different solubility and reactivity properties.
Uniqueness
[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite is unique due to its specific combination of tert-butyl and octoxy groups, which provide a balance of steric hindrance and electron-donating effects. This makes it particularly effective as an antioxidant and stabilizer in various applications.
特性
CAS番号 |
138450-98-3 |
|---|---|
分子式 |
C36H49O4P-2 |
分子量 |
576.7 g/mol |
IUPAC名 |
[2,3-bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite |
InChI |
InChI=1S/C36H49O4P/c1-10-11-12-13-14-15-24-39-29-22-23-30(40-41(37)38)34(32-26(3)19-17-21-28(32)36(7,8)9)33(29)31-25(2)18-16-20-27(31)35(4,5)6/h16-23H,10-15,24H2,1-9H3/q-2 |
InChIキー |
HUCMSTNAXZHPHR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)OP([O-])[O-])C2=C(C=CC=C2C(C)(C)C)C)C3=C(C=CC=C3C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


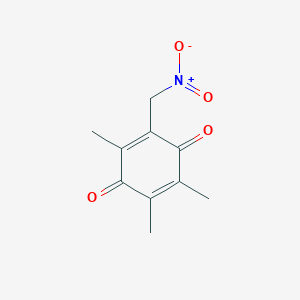




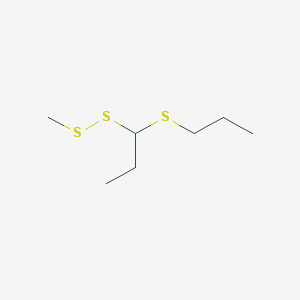
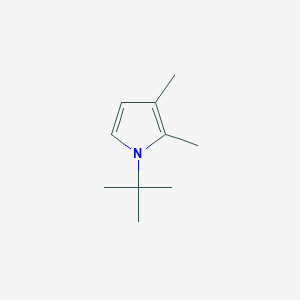
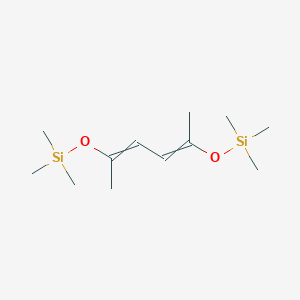

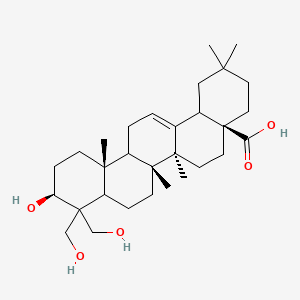

![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)


